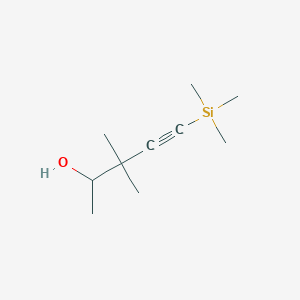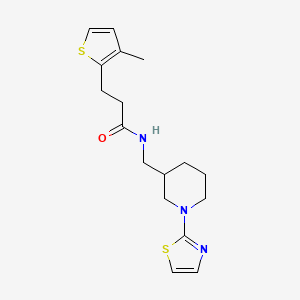
3-(3-methylthiophen-2-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-(3-methylthiophen-2-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide" often involves complex reactions aiming to incorporate specific pharmacophores for targeted biological activity. For instance, Ueda et al. (1991) describe the preparation of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, highlighting the strategic incorporation of a 1-methyl-1H-tetrazol-5-ylthio moiety for gastric acid antisecretory activity, a concept that may be relevant for synthesizing similar compounds (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The detailed structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the conformation and configuration, which are essential for understanding the compound's interaction with biological targets. For example, compounds with complex heterocyclic systems have been synthesized to explore their binding with various receptors, indicating the importance of structural intricacies in pharmacological activity (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving "3-(3-methylthiophen-2-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide" and its analogs can be diverse, including cyclocondensations, nucleophilic substitutions, and reductive aminations. These reactions are foundational in modifying the compound to enhance its pharmacological profile or to study its mechanism of action. For example, Lamphon et al. (2004) discuss the synthesis of novel thiazolo[3,2-a]pyridine derivatives, showcasing the versatility of such compounds in chemical synthesis (Lamphon et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
Compounds with structural similarities to "3-(3-methylthiophen-2-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide" have been synthesized and evaluated for various therapeutic potentials. For example, the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored for potential drug candidates in treating Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer's therapy (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
Several synthesized compounds containing piperidine, thiophene, and propanamide moieties have been tested for antimicrobial and antifungal activities. This suggests that compounds with similar structures could be explored for their potential as antimicrobial agents. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which share some structural similarities with the compound , have shown antimicrobial properties (Baranovskyi et al., 2018).
Molecular Interaction Studies
Research on molecular interactions of compounds with specific receptors can provide insights into their potential therapeutic applications. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied to understand its binding and antagonistic properties (Shim et al., 2002).
Corrosion Inhibition
Compounds with piperidine derivatives have been investigated for their corrosion inhibition properties on metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption behaviors and inhibition efficiencies of such compounds (Kaya et al., 2016).
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-13-6-9-22-15(13)4-5-16(21)19-11-14-3-2-8-20(12-14)17-18-7-10-23-17/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOSTQBGQPZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylthiophen-2-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

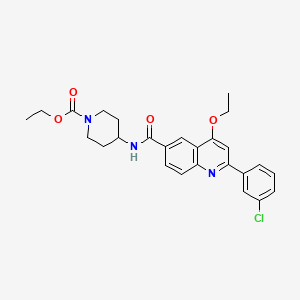
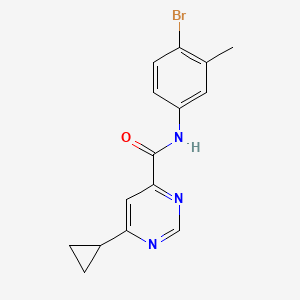

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)
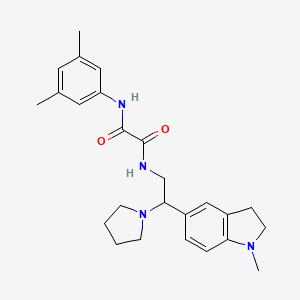
![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)


![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)
